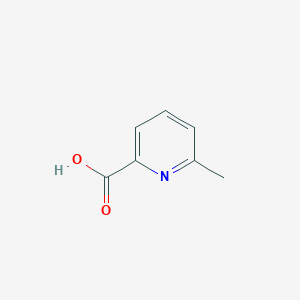
6-Methyl-2-pyridinecarboxylic acid
Numéro de catalogue B184593
:
934-60-1
Poids moléculaire: 137.14 g/mol
Clé InChI: LTUUGSGSUZRPRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US04223033
Procedure details


To 15 g of 6-methyl-2-pyridylcarboxylic acid (122 mmol) in 200 ml benzene is added dropwise 19.1 g (150 mmol) oxalyl chloride (dissolved in 30 ml benzene) with ice bath cooling. The solution is allowed to come to RT and is stirred 1 hour, after which it is stripped, 100 ml of benzene is added, and it is stripped again. The residue is taken up in 200 ml benzene and 41 g of aluminumtrichloride (310 mmol) is added in portions over a 3 hour period with ice bath cooling. The solution is heated to 25° for 1 hour, then heated to reflux for 2 hours, and finally cooled and stirred overnight. The mixture is poured onto ice/conc. HCl, then washed with ether. Fifty Percent (50%) sodium hydroxide is added until the precipitate is dissolved. The solution is extracted with CHCl3, washed with water, dried and stripped, leaving 6-benzoyl-2-methylpyridine.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][CH:3]=1.[C:11](Cl)(=O)[C:12](Cl)=O>C1C=CC=CC=1>[C:8]([C:6]1[N:7]=[C:2]([CH3:1])[CH:3]=[CH:4][CH:5]=1)(=[O:10])[C:12]1[CH:11]=[CH:4][CH:3]=[CH:2][CH:1]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=CC(=N1)C(=O)O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to come to RT
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
41 g of aluminumtrichloride (310 mmol) is added in portions over a 3 hour period with ice bath
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is heated to 25° for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
finally cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture is poured onto ice/conc
|
WASH
|
Type
|
WASH
|
|
Details
|
HCl, then washed with ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fifty Percent (50%) sodium hydroxide is added until the precipitate
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
is dissolved
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution is extracted with CHCl3
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC(=N1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
